molecular formula C35H65ClN2O13 B11934157 endo-BCN-PEG12-NH2 (hydrochloride)

endo-BCN-PEG12-NH2 (hydrochloride)

Cat. No.: B11934157
M. Wt: 757.3 g/mol
InChI Key: KMDKXFATGCRYLA-MREVACGNSA-N
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Description

endo-BCN-PEG12-NH2 (hydrochloride): is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a polyethylene glycol-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group, which is utilized in click chemistry reactions. This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate the formation of stable conjugates with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG12-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the BCN group and its subsequent attachment to a polyethylene glycol chain. The final step involves the introduction of an amine group and its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of endo-BCN-PEG12-NH2 (hydrochloride) is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure the consistency and reproducibility of the product. The use of automated synthesis equipment and advanced purification techniques, such as chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: endo-BCN-PEG12-NH2 (hydrochloride) primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, allowing for the formation of stable triazole linkages without the need for copper catalysts.

Common Reagents and Conditions: The key reagents used in the reactions involving endo-BCN-PEG12-NH2 (hydrochloride) include azide-containing molecules. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents.

Major Products: The major products formed from the reactions of endo-BCN-PEG12-NH2 (hydrochloride) are triazole-linked conjugates. These products are highly stable and can be used in various applications, including the synthesis of PROTACs and other bioconjugates.

Scientific Research Applications

Chemistry: In chemistry, endo-BCN-PEG12-NH2 (hydrochloride) is used as a versatile linker for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable in the development of new chemical entities and materials.

Biology: In biological research, this compound is used to create bioconjugates for studying protein-protein interactions, cellular processes, and biomolecular labeling. Its application in click chemistry allows for the efficient and selective modification of biomolecules.

Medicine: In medicine, endo-BCN-PEG12-NH2 (hydrochloride) is used in the development of PROTACs, which are emerging as a promising approach for targeted protein degradation. This has potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of advanced materials and drug delivery systems. Its ability to form stable linkages with various molecules makes it valuable in the development of new technologies and products.

Mechanism of Action

The mechanism of action of endo-BCN-PEG12-NH2 (hydrochloride) involves its role as a linker in click chemistry reactions. The BCN group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules, forming stable triazole linkages. This reaction is highly efficient and selective, allowing for the formation of bioconjugates and other complex molecules. In the context of PROTACs, the linker facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome.

Comparison with Similar Compounds

  • endo-BCN-PEG4-NH2 (hydrochloride)
  • endo-BCN-PEG8-NH2 (hydrochloride)
  • endo-BCN-PEG24-NH2 (hydrochloride)

Comparison: endo-BCN-PEG12-NH2 (hydrochloride) is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and linker length. Compared to shorter or longer polyethylene glycol linkers, endo-BCN-PEG12-NH2 (hydrochloride) offers enhanced stability and flexibility, making it suitable for a wide range of applications in chemical biology and medicinal chemistry.

Properties

Molecular Formula

C35H65ClN2O13

Molecular Weight

757.3 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride

InChI

InChI=1S/C35H64N2O13.ClH/c36-7-9-39-11-13-41-15-17-43-19-21-45-23-25-47-27-29-49-30-28-48-26-24-46-22-20-44-18-16-42-14-12-40-10-8-37-35(38)50-31-34-32-5-3-1-2-4-6-33(32)34;/h32-34H,3-31,36H2,(H,37,38);1H/t32-,33+,34?;

InChI Key

KMDKXFATGCRYLA-MREVACGNSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl

Origin of Product

United States

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